Methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
Methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group and a carboxylate ester. The presence of the 3,4-dimethoxyphenyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the quinoline core. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the ester group.
Substitution: The methoxy groups and the quinoline core can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Quinoline derivatives are known for their pharmacological properties, and this compound may serve as a lead compound for drug development.
Industry: It can be used in the production of materials with specific chemical properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate exerts its effects involves its interaction with molecular targets. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar 3,4-dimethoxyphenyl group but a different core structure.
3,4-Dimethoxyphenylacetic acid: Another compound with the 3,4-dimethoxyphenyl group, used in different applications.
Uniqueness
Methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its quinoline core, which imparts specific chemical and biological properties. This makes it distinct from other compounds with similar substituents but different core structures.
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-5-7-16-14(9-12)15(20(22)25-4)11-17(21-16)13-6-8-18(23-2)19(10-13)24-3/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWOSCTVOWASPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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